molecular formula C10H10Cl2O4 B12693038 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid CAS No. 7407-74-1

4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid

Cat. No.: B12693038
CAS No.: 7407-74-1
M. Wt: 265.09 g/mol
InChI Key: DPVPFZPDEHLQLI-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a hydroxybutyric acid moiety. This compound is known for its applications in agriculture as a selective herbicide, particularly effective against broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then subjected to further reactions to introduce the hydroxybutyric acid moiety. The process involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The dichloro groups can be reduced to form the corresponding phenol.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed.

Major Products:

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid has diverse applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the formulation of herbicides and plant growth regulators .

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound targets specific receptors in the plant cells, disrupting normal cellular functions and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid is unique due to the presence of both the dichlorophenoxy and hydroxybutyric acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7407-74-1

Molecular Formula

C10H10Cl2O4

Molecular Weight

265.09 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-3-hydroxybutanoic acid

InChI

InChI=1S/C10H10Cl2O4/c11-6-1-2-9(8(12)3-6)16-5-7(13)4-10(14)15/h1-3,7,13H,4-5H2,(H,14,15)

InChI Key

DPVPFZPDEHLQLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(CC(=O)O)O

Origin of Product

United States

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